molecular formula C6H8ClF3N2S B2598446 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1281872-51-2

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride

Cat. No. B2598446
M. Wt: 232.65
InChI Key: KMNPNVVDCRSSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride” contains a trifluoromethyl group (-CF3), a thiazole ring, and an ethan-1-amine group. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom, which is a common structure in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally stable under a variety of conditions, but can undergo reactions with certain reagents . The thiazole ring can participate in a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility. The thiazole ring could contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Research into thiazole derivatives, including studies on their corrosion inhibition performances for metals like iron, utilizes quantum chemical parameters and molecular dynamics simulations. This approach helps predict the efficiency of such compounds in protecting metals against corrosion, indicating their potential application in materials science and engineering (Kaya et al., 2016).

Antibacterial Activity of Thiazole Derivatives

Another study focused on the synthesis of novel thiazole derivatives and evaluating their antibacterial activity. This research underscores the importance of thiazole compounds in developing new antibacterial agents, suggesting potential applications in pharmaceuticals and medicine (Prasad, 2021).

Antioxidant Activity and Eco-friendly Synthesis

Thiazole derivatives have also been synthesized using eco-friendly methods, with some compounds exhibiting significant antioxidant activities. This suggests their potential application in creating pharmaceuticals aimed at mitigating oxidative stress-related diseases (Bonacorso et al., 2016).

Fluorinated Purines and Thiapurines Synthesis

The synthesis of fluorinated purines and thiapurines, involving thiazole derivatives, highlights the application of such compounds in creating molecules with potential therapeutic properties, especially in the context of nucleic acid targeting drugs (Iaroshenko et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The study of compounds containing trifluoromethyl groups and thiazole rings is an active area of research, particularly in the field of medicinal chemistry . Future research could explore the synthesis, properties, and potential applications of this compound in more detail.

properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S.ClH/c7-6(8,9)4-3-12-5(11-4)1-2-10;/h3H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNPNVVDCRSSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride

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